

The Kinase Selectivity Profile of Osimertinib: An In-depth Technical Guide

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Compound of Interest		
Compound Name:	EGFR-IN-105	
Cat. No.:	B4202669	Get Quote

An Important Note on Nomenclature: The initial request specified "EGFR-IN-105." Following an extensive search of scientific literature and chemical databases, no public information was found for a compound with this designation. It is possible that this is an internal, preclinical, or otherwise unpublished name. To fulfill the core requirements of this guide, we have substituted "EGFR-IN-105" with Osimertinib (AZD9291), a well-characterized, third-generation, irreversible EGFR inhibitor with a wealth of publicly available data. This substitution allows for a comprehensive and accurate technical overview as requested.

Introduction

Osimertinib is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) designed to selectively target both EGFR-TKI sensitizing mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation, while sparing wild-type (WT) EGFR.[1] This high degree of selectivity is crucial for its clinical efficacy and favorable safety profile, particularly in reducing the dose-limiting toxicities associated with the inhibition of wild-type EGFR, such as rash and diarrhea.[2]

This technical guide provides a detailed overview of the kinase selectivity profile of Osimertinib, the experimental protocols used to determine this profile, and the signaling pathways it modulates.

Data Presentation: Kinase Selectivity Profile of Osimertinib



The selectivity of Osimertinib has been extensively characterized using various biochemical and cellular assays. The following tables summarize the inhibitory activity of Osimertinib against different EGFR variants and a selection of other kinases.

Table 1: Inhibitory Activity of Osimertinib against EGFR

Variants

Kinase Target	Assay Type	IC50 (nM)	Reference
EGFR (L858R)	Cellular	12	[3]
EGFR (Exon 19 Del)	Cellular	15	[3]
EGFR (L858R/T790M)	Cellular	1	[3]
EGFR (Exon 19 Del/T790M)	Cellular	<15	[3]
EGFR (Wild-Type)	Cellular	480-1865	[3]

Table 2: Covalent Inactivation Kinetics of Osimertinib

against EGFR Variants

Kinase Target	Ki (nM)	kinact (s-1)	kinact/Ki (M- 1s-1)	Reference
EGFR (L858R/T790M)	4.4 ± 0.9	0.0069 ± 0.0003	1,568,182	[4]
EGFR (L858R)	25 ± 2	0.0075 ± 0.0002	300,000	[4]
EGFR (Wild- Type)	76 ± 6	0.0024 ± 0.0001	31,579	[4]

Table 3: Off-Target Kinase Activity of Osimertinib

While Osimertinib is highly selective for mutant EGFR, computational and experimental studies have identified potential off-target kinases. It is important to note that the inhibitory



concentrations for these off-targets are generally significantly higher than for the primary targets.

Off-Target Kinase	Method of Identification	Notes	Reference
JAK3	Computational Prediction	Molecular docking studies suggest potential interaction.	[5]
SRC	Computational Prediction	Predicted as a potential target through network analysis.	[5]
LCK	Computational Prediction	Identified as a potential off-target in computational screens.	[5]
CDK2	Computational Prediction	Predicted to interact with Osimertinib.	[5]
MAPK family	Computational Prediction	Potential for interaction with mitogen-activated protein kinases.	[5]

Experimental Protocols

The kinase selectivity of Osimertinib is often determined using a high-throughput, competition-based binding assay, such as the KINOMEscan[™] platform.

KINOMEscan™ Assay Protocol

Principle: The KINOMEscan[™] assay quantitatively measures the binding of a test compound to a panel of kinases. The assay is based on the competition between the test compound and an immobilized, active-site directed ligand for binding to the kinase. The amount of kinase bound to the immobilized ligand is measured via quantitative PCR (qPCR) of a DNA tag that is fused



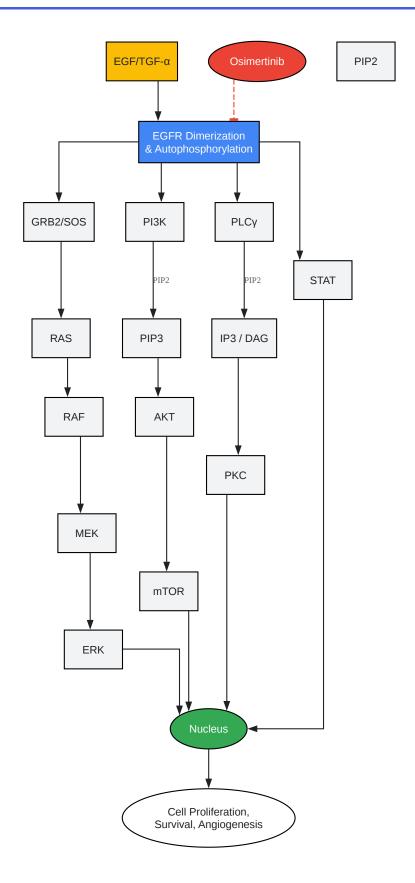
to the kinase. A lower amount of bound kinase in the presence of the test compound indicates stronger binding of the compound to the kinase.

Methodology:

- Kinase Preparation: A large panel of human kinases are expressed as fusions with a unique DNA tag.
- Ligand Immobilization: A proprietary, broadly active kinase inhibitor is biotinylated and immobilized on streptavidin-coated magnetic beads.
- Binding Reaction: The DNA-tagged kinases, the ligand-coated beads, and the test compound (Osimertinib) at various concentrations are combined in a multi-well plate. The reaction is incubated to allow binding to reach equilibrium.
- Washing: The beads are washed to remove unbound kinase and test compound.
- Elution: The kinase bound to the immobilized ligand is eluted.
- Quantification: The amount of eluted, DNA-tagged kinase is quantified using qPCR.
- Data Analysis: The results are typically expressed as the percentage of the kinase that remains bound to the immobilized ligand in the presence of the test compound, relative to a DMSO control. Dissociation constants (Kd) can be calculated from dose-response curves.

Mandatory Visualizations Signaling Pathway Diagram



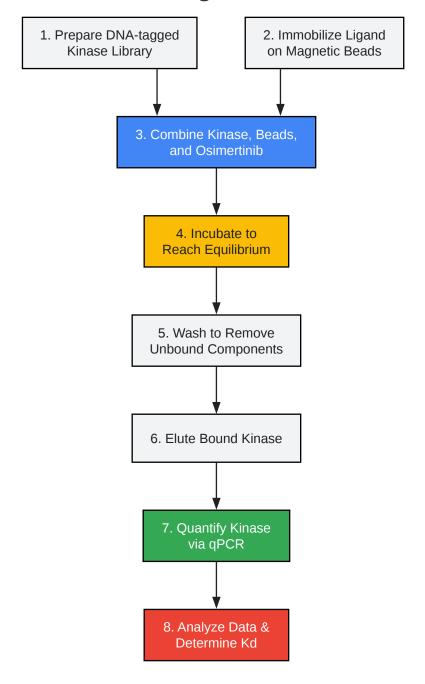


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Caption: Simplified EGFR signaling pathway and the point of inhibition by Osimertinib.



Experimental Workflow Diagram



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Caption: Workflow for determining kinase selectivity using the KINOMEscan™ assay.

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